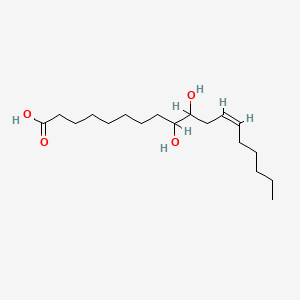
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-DiHOME is a DiHOME obtained by formal dihydroxylation of the 9,10-double bond of octadeca-9,12-dienoic acid (the 12Z-geoisomer). It is a conjugate acid of a 9,10-DiHOME(1-).
Applications De Recherche Scientifique
Antibacterial Activity : Fatty acid hydrazides like (12Z)-9,10-Dihydroxyoctadec-12-enoic acid are used in synthesizing biologically active compounds. For example, these compounds have shown good antimicrobial activity against E. coli, indicating their potential in antibacterial applications (Banday, Mattoo, & Rauf, 2010).
Presence in Plant Cutins and Suberins : This acid is found in plant cutins and suberins, often comprising up to 60% of the total monomers in some polymers. This highlights its significant role in the structural and protective components of plants (Holloway & Deas, 1973).
Role in Plant Senescence : During senescence in plants, this acid is involved in the photooxidation of unsaturated components of cutins. This process signifies the role of this compound in the aging and degradation of plant tissues (Rontani, Rabourdin, Pinot, Kandel, & Aubert, 2005).
Synthesis of Enantiomerically Pure Forms : Research has been conducted on the asymmetric synthesis of this acid in optically pure form. This has implications for the production of specific enantiomers for targeted applications, such as in chiral drug synthesis (Srinivas, Namito, Matsubara, & Hayashi, 2017).
Development of Enzyme Immunoassay : An enzyme-linked immunosorbent assay for this acid was developed, demonstrating its potential as a biomarker in diseases like acute respiratory distress syndrome and cardiovascular diseases (Zurek, Gee, & Hammock, 2002).
Use in Biodegradable Polymers : Derivatives of this acid are used in preparing biodegradable polymers, like polyanhydrides and polyesters, for drug delivery applications. This showcases its importance in the development of environmentally friendly materials (Yakovleva, Mingaleeva, Vydrina, Kravchenko, & Ishmuratov, 2018).
Algicidal Properties : Isolated from the red alga Tricleocarpa jejuensis, this acid has been identified as an effective algicidal compound against harmful algal blooms. This underscores its potential in controlling environmental and aquatic ecosystem disturbances (Zha, Liang, Oda, & Ishibashi, 2020).
Propriétés
Nom du produit |
(12Z)-9,10-Dihydroxyoctadec-12-enoic acid |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(Z)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |
Clé InChI |
XEBKSQSGNGRGDW-YFHOEESVSA-N |
SMILES isomérique |
CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



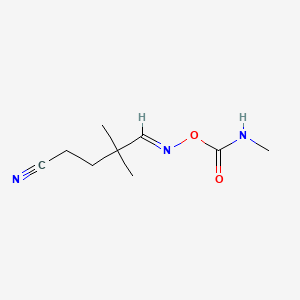
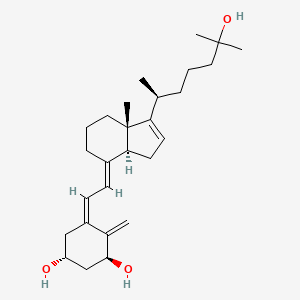
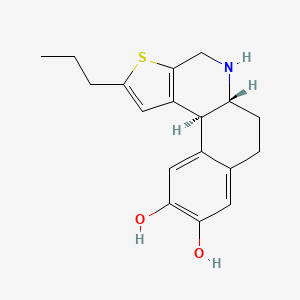
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
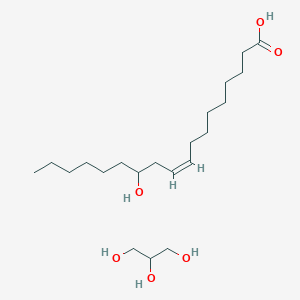
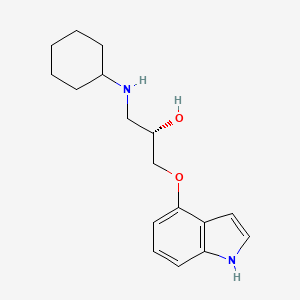
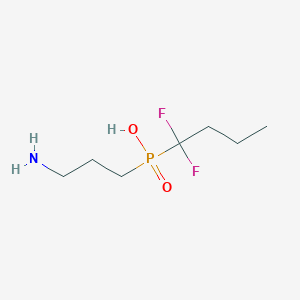
![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)
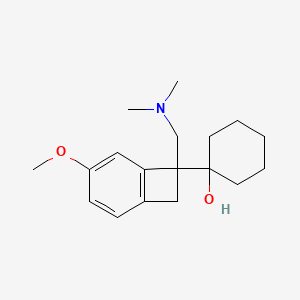
![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)
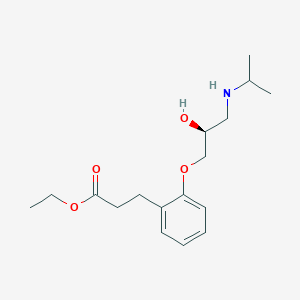
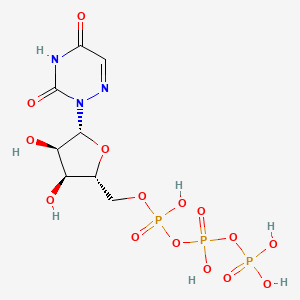
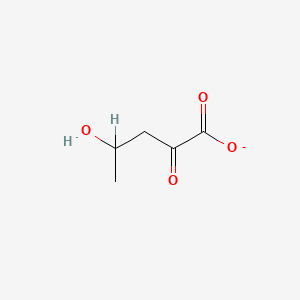
![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)